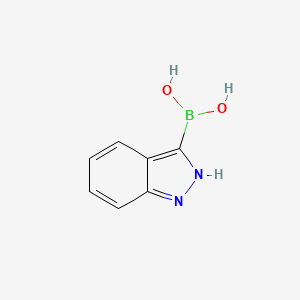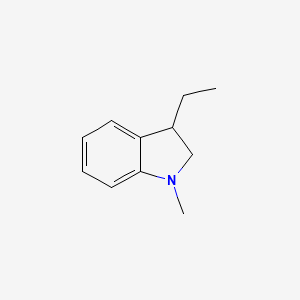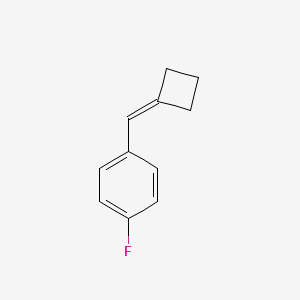
1-(Cyclobutylidenemethyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclobutylidenemethyl)-4-fluorobenzene is an organic compound that features a cyclobutylidene group attached to a benzene ring substituted with a fluorine atom
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(Cyclobutylidenmethyl)-4-Fluorbenzol umfasst typischerweise die folgenden Schritte:
Bildung der Cyclobutyliden-Gruppe: Dies kann durch die Reaktion von Cyclobutanon mit einem geeigneten Reagenz erreicht werden, um das Cyclobutyliden-Zwischenprodukt zu bilden.
Anlagerung an den Benzolring: Das Cyclobutyliden-Zwischenprodukt wird dann unter bestimmten Bedingungen mit 4-Fluorbenzol umgesetzt, um das Endprodukt zu bilden.
Industrielle Produktionsverfahren: Die industrielle Produktion von 1-(Cyclobutylidenmethyl)-4-Fluorbenzol kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet häufig die Verwendung von Katalysatoren sowie kontrollierte Temperatur- und Druckbedingungen, um die Reaktionen zu erleichtern.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(Cyclobutylidenmethyl)-4-Fluorbenzol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Cyclobutylmethyl-Derivate umwandeln.
Substitution: Das Fluoratom am Benzolring kann durch nukleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile wie Hydroxidionen oder Amine können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Cyclobutylidenmethylketonen oder Carbonsäuren.
Reduktion: Bildung von Cyclobutylmethyl-Derivaten.
Substitution: Bildung von substituierten Benzolderivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
1-(Cyclobutylidenmethyl)-4-Fluorbenzol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Mögliche Verwendung bei der Untersuchung der Auswirkungen fluorierter Verbindungen auf biologische Systeme.
Medizin: Untersucht hinsichtlich seiner potenziellen pharmakologischen Eigenschaften und als Vorläufer in der Arzneimittelsynthese.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 1-(Cyclobutylidenmethyl)-4-Fluorbenzol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Das Fluoratom kann die Bindungsaffinität und -stabilität der Verbindung erhöhen, was zu spezifischen biologischen Wirkungen führt. Die Cyclobutyliden-Gruppe kann ebenfalls zur Gesamt-Reaktivität der Verbindung und zur Wechselwirkung mit anderen Molekülen beitragen.
Ähnliche Verbindungen:
- 1-(Cyclopropylidenmethyl)-4-Fluorbenzol
- 1-(Cyclopentylidenmethyl)-4-Fluorbenzol
- 1-(Cyclohexylidenmethyl)-4-Fluorbenzol
Vergleich: 1-(Cyclobutylidenmethyl)-4-Fluorbenzol ist aufgrund des Vorhandenseins der Cyclobutyliden-Gruppe einzigartig, die im Vergleich zu ihren Cyclopropyl-, Cyclopentyl- und Cyclohexyl-Gegenstücken unterschiedliche sterische und elektronische Eigenschaften verleiht.
Vergleich Mit ähnlichen Verbindungen
- 1-(Cyclopropylidenemethyl)-4-fluorobenzene
- 1-(Cyclopentylidenemethyl)-4-fluorobenzene
- 1-(Cyclohexylidenemethyl)-4-fluorobenzene
Comparison: 1-(Cyclobutylidenemethyl)-4-fluorobenzene is unique due to the presence of the cyclobutylidene group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl counterparts
Eigenschaften
Molekularformel |
C11H11F |
|---|---|
Molekulargewicht |
162.20 g/mol |
IUPAC-Name |
1-(cyclobutylidenemethyl)-4-fluorobenzene |
InChI |
InChI=1S/C11H11F/c12-11-6-4-10(5-7-11)8-9-2-1-3-9/h4-8H,1-3H2 |
InChI-Schlüssel |
UUOIOJCQKVFQNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC2=CC=C(C=C2)F)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)

![7'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11921139.png)
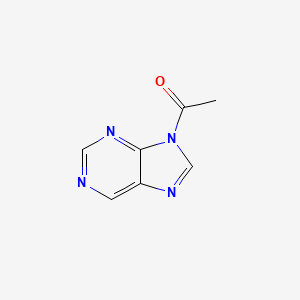
![3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)

![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B11921155.png)

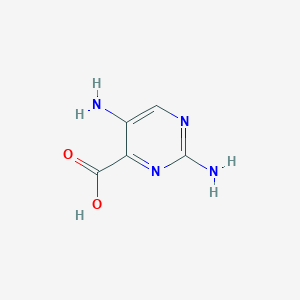

![5-Methyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B11921179.png)
